Splicing factor SC35, also known as serine/arginine-rich splicing factor 2, is a critical protein involved in the regulation of pre-mRNA splicing. It belongs to the serine/arginine-rich protein family, which plays a significant role in various nuclear processes such as transcription, RNA stability, and mRNA transport. SC35 is predominantly localized in the nucleus, where it contributes to the assembly of the spliceosome and influences alternative splicing events. Its expression is tightly regulated and has been implicated in several diseases, including immune disorders and cancer .
SC35 is classified as a splicing factor within the broader category of serine/arginine-rich proteins. These proteins are characterized by one or two RNA recognition motifs at their N-terminus and a C-terminal domain rich in arginine and serine residues. This structure facilitates their interaction with RNA and other proteins involved in splicing . SC35 is encoded by the SRSF2 gene in humans and has homologs in various organisms, including Arabidopsis thaliana, where it plays similar roles in splicing regulation .
The synthesis of SC35 can be achieved through recombinant DNA technology. Typically, the SRSF2 gene is cloned into an expression vector, which is then introduced into host cells (often bacterial or mammalian) for protein expression. Following expression, SC35 can be purified using affinity chromatography techniques that exploit its unique structural properties.
The purification process often involves:
Characterization of the synthesized SC35 can be performed using techniques such as SDS-PAGE and Western blotting to confirm its identity and purity .
SC35 features a modular structure comprising:
Structural studies have shown that SC35 interacts with RNA through its recognition motifs, stabilizing splice sites during pre-mRNA processing . The specific binding affinity and interaction dynamics can vary based on post-translational modifications such as phosphorylation.
SC35 participates in several key biochemical reactions:
The activity of SC35 can be modulated by phosphorylation events mediated by various kinases. For instance, protein kinase C theta has been identified as a regulator of SC35 activity in T cells by phosphorylating specific residues within its domains .
SC35 functions primarily by binding to pre-mRNA at specific sites to promote spliceosome assembly. It recognizes intron-exon boundaries through its RNA recognition motifs, facilitating interactions with other splicing factors and components of the spliceosome.
Research indicates that phosphorylation of SC35 enhances its binding affinity to RNA and promotes its role in alternative splicing. This regulatory mechanism is crucial for responding to cellular signals and adapting gene expression profiles accordingly .
SC35 is a nuclear protein with a molecular weight of approximately 35 kDa. It is soluble in aqueous solutions under physiological conditions.
The protein's functionality depends on its structural integrity, which can be influenced by:
Relevant data on SC35's stability indicates that it remains functional across a range of physiological conditions but may denature under extreme environments .
SC35 has several scientific applications:
SC35 (also designated SRSF2) belongs to the serine/arginine-rich (SR) protein family, characterized by a conserved modular architecture. Its N-terminal RNA recognition motif (RRM) facilitates sequence-specific RNA binding. The RRM domain adopts a βαββαβ fold, with conserved aromatic residues in the β-sheet forming a platform for RNA interaction. Unlike other SR proteins, SC35’s RRM features an extended loop 3 (L3) region, which enhances its ability to recognize degenerate exonic splicing enhancer (ESE) sequences, particularly AGAAGA motifs [8] [3]. The C-terminal RS domain is rich in arginine-serine dipeptides and mediates protein-protein interactions essential for spliceosome assembly. This domain promotes SC35’s recruitment to nuclear speckles and facilitates bridging between U1 snRNP (bound to 5′ splice sites) and U2AF (bound to 3′ splice sites) during spliceosome complex formation [1] [5]. Structural studies confirm that the RRM and RS domains act synergistically: RRM anchors SC35 to pre-mRNA, while the RS domain recruits auxiliary splicing factors via phosphorylation-dependent interactions [8].
Table 1: Key Structural Domains of SC35
Domain | Structure | Function | Conservation |
---|---|---|---|
RRM (N-terminal) | βαββαβ fold | Binds ESEs (e.g., AGAAGA); recognizes splice sites via extended L3 loop | Metazoan-specific residues in L3 |
RS (C-terminal) | Disordered | Mediates protein-protein interactions; enables nuclear speckle localization | High SR/RS dipeptide repeats |
The RS domain’s function is dynamically regulated by phosphorylation. Multiple kinases target serine residues within this domain:
Table 2: Post-Translational Regulators of SC35
Modification | Enzyme | Target Site | Functional Consequence |
---|---|---|---|
Phosphorylation | SRPK1 | Ser residues in RS | Enhances nuclear import and speckle localization |
Phosphorylation | Dyrk1A | Multiple Ser residues | Disrupts speckle organization; inhibits splicing activity |
Phosphorylation | PKA | RS domain | Modulates RNA-binding affinity |
Dephosphorylation | PP1 | Phospho-serines | Recycles SC35 for spliceosome reassembly |
Acetylation | P300/CBP | Lys residues | Enables histone modification crosstalk in transcription |
AlphaFold2 (AF2) has generated high-confidence structural models for SC35 (UniProt ID: Q01130), providing insights inaccessible via experimental methods. The RRM domain exhibits high prediction accuracy (pLDDT >90), corroborating its βαββαβ topology and conserved RNA-binding surface. In contrast, the RS domain is predicted as intrinsically disordered (pLDDT <50), consistent with its dynamic role in protein interactions [10]. AF2 models highlight electrostatic surfaces critical for RNA binding: positive charges in the RRM groove facilitate interactions with phosphate backbones, while the RS domain’s charge distribution modulates partner protein docking. However, limitations exist:
Table 3: AlphaFold2 Predictions for SC35 Domains
Domain | pLDDT Score | Predicted Structure | Functional Insight | Limitation |
---|---|---|---|---|
RRM | >90 | Structured βαββαβ fold | RNA-binding groove geometry; key residue contacts | Static model; no RNA co-complex |
RS | <50 | Disordered coil | Electrostatic surface for protein interactions | Fails to capture phosphorylation dynamics |
Compounds Mentioned
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